molecular formula C12H17ClN2 B13625837 1-[2-(2-Chlorophenyl)ethyl]piperazine

1-[2-(2-Chlorophenyl)ethyl]piperazine

Cat. No.: B13625837
M. Wt: 224.73 g/mol
InChI Key: LXPPFUQUPZHDOE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 2-chlorophenethyl group. This compound has garnered attention due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenethyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 2-chlorophenethylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 1-(2-Chlorophenethyl)piperazine often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Chlorophenethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific physiological pathways.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    2-Chlorophenylpiperazine: Similar in structure but with different substitution patterns.

    2-Methylphenylpiperazine: Contains a methyl group instead of a chlorine atom.

    2-Methoxyphenylpiperazine: Features a methoxy group in place of the chlorine atom.

Uniqueness: 1-(2-Chlorophenethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)ethyl]piperazine

InChI

InChI=1S/C12H17ClN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2

InChI Key

LXPPFUQUPZHDOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2Cl

Origin of Product

United States

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